molecular formula C8H12ClNO3S B13479326 {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride

{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride

Cat. No.: B13479326
M. Wt: 237.70 g/mol
InChI Key: ZKPJGBWLYVRXGK-UHFFFAOYSA-N
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Description

{7-Oxo-6-azabicyclo[321]octan-5-yl}methanesulfonyl chloride is a chemical compound with a unique bicyclic structureThe compound’s structure features a bicyclic ring system with a sulfonyl chloride functional group, making it a versatile intermediate in chemical reactions.

Preparation Methods

The synthesis of {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including intramolecular cyclization and rearrangements such as the Beckmann rearrangement . Industrial production methods may involve optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cross-Coupling Reactions: Metal-catalyzed cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig reactions, can be employed to introduce various functional groups.

Common reagents used in these reactions include palladium catalysts, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

{7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride has significant potential in scientific research applications, including:

    Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.

    Biological Studies: It can be used in the study of enzyme mechanisms and protein interactions.

    Industrial Applications: The compound’s reactivity makes it useful in the production of various chemical products.

Mechanism of Action

The mechanism of action of {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of covalent bonds. The compound can target specific molecular pathways and enzymes, making it useful in biochemical studies .

Comparison with Similar Compounds

Similar compounds to {7-Oxo-6-azabicyclo[3.2.1]octan-5-yl}methanesulfonyl chloride include:

    7-Oxabicyclo[2.2.1]heptane: Known for its biological activity and use in asymmetric synthesis.

    2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.

Compared to these compounds, this compound is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C8H12ClNO3S

Molecular Weight

237.70 g/mol

IUPAC Name

(7-oxo-6-azabicyclo[3.2.1]octan-5-yl)methanesulfonyl chloride

InChI

InChI=1S/C8H12ClNO3S/c9-14(12,13)5-8-3-1-2-6(4-8)7(11)10-8/h6H,1-5H2,(H,10,11)

InChI Key

ZKPJGBWLYVRXGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(NC2=O)CS(=O)(=O)Cl

Origin of Product

United States

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